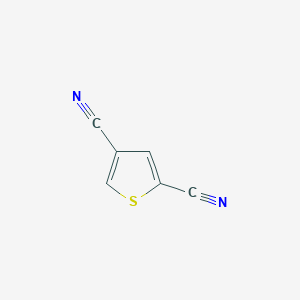

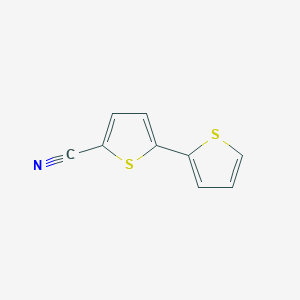

5-(Thien-2-yl)thiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-(Thien-2-yl)thiophene-2-carbonitrile, is a thiophene derivative that is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives with potential applications in materials science and pharmaceuticals. Thiophene derivatives are known for their electrochromic properties, antimicrobial activity, and potential use in pharmaceuticals due to their structural diversity and reactivity .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various techniques such as the Gewald synthesis, Vilsmeier-Haack reaction, and reactions mediated by manganese(III) acetate or piperidine acetate as catalysts. For instance, 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized by the oxidation of dihydrofuran carbonitriles, which were prepared by reacting 3-oxopropanenitriles with alkenes . Another example is the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique . These methods demonstrate the versatility of thiophene chemistry and the ability to introduce various functional groups to the thiophene core .

Molecular Structure Analysis

The molecular structures of thiophene derivatives are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structure of a 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitrile was studied using X-ray diffractometry . Similarly, the molecular structure of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis . These studies provide detailed insights into the geometry and electronic structure of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form new compounds with different properties. For instance, Schiff bases were synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde . Additionally, reactions involving aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea under different conditions led to the formation of tetrahydropyrimidin-2(1H)-one derivatives . These reactions highlight the reactivity of thiophene derivatives and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the electrochemical, spectroelectrochemical, and morphological properties of polymers and copolymers derived from thiophene monomers were investigated, revealing distinct electrochromic properties suitable for electronic display applications . The antimicrobial activity of novel Schiff bases derived from thiophene carbonitriles was also evaluated, with some derivatives showing excellent activity . These properties are crucial for the potential application of thiophene derivatives in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

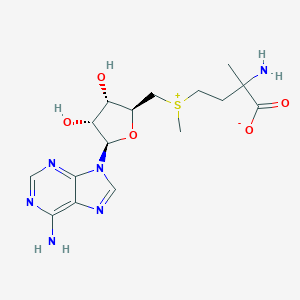

Bioactive Heterocycles in Drug Design

The synthesis and application of 5-(thien-2-yl)thiophene-2-carbonitrile and related compounds play a crucial role in the development of bioactive molecules for medicinal chemistry. These compounds, characterized by their furan and thiophene rings, serve as key structural units in the design of drugs targeting various diseases. The review by Ostrowski (2022) highlights the significance of thien-2-yl substituents in purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating their impact on antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This underscores the potential of this compound derivatives in the search for compounds with optimized therapeutic profiles (Ostrowski, 2022).

Synthesis and Diverse Applications

Thiophene derivatives, including this compound, are aromatic compounds known for their wide range of applications beyond medicinal chemistry, such as in materials science for organic semiconductors. These derivatives are valuable for their electronic properties and serve as intermediates in the synthesis of compounds used in organic materials, agrochemicals, flavors, and dyes. Xuan (2020) discusses the synthesis of thiophene derivatives and their innovative applications, pointing out their significance in the development of new materials for electronics and photonics, highlighting the role of this compound in advancing these fields (Xuan, 2020).

Future Directions

properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANARYBGZNUMARH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372344 |

Source

|

| Record name | [2,2'-Bithiophene]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16278-99-2 |

Source

|

| Record name | [2,2'-Bithiophene]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.